molecular formula C17H18N2O5 B12135094 1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12135094
M. Wt: 330.33 g/mol
InChI Key: YUFVNRWACPEGDV-UHFFFAOYSA-N
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Description

This compound features a 1,5-dihydro-2H-pyrrol-2-one core with distinct substituents: a 2-(dimethylamino)ethyl group at position 1, a 2-furoyl moiety at position 4, a 2-furyl group at position 5, and a hydroxyl group at position 2. Its structural complexity underscores the importance of comparing it with analogs to elucidate structure-activity relationships (SAR) and physicochemical properties .

Properties

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-(furan-2-carbonyl)-2-(furan-2-yl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C17H18N2O5/c1-18(2)7-8-19-14(11-5-3-9-23-11)13(16(21)17(19)22)15(20)12-6-4-10-24-12/h3-6,9-10,14,21H,7-8H2,1-2H3

InChI Key

YUFVNRWACPEGDV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which can be further converted into the desired compound by heating in acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the furoyl groups to furyl alcohols.

    Substitution: The dimethylaminoethyl side chain can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furoic acid derivatives, while reduction can produce furyl alcohols.

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the pyrrol-2-one scaffold but differing in substituents at key positions.

Substituent Variations at Position 1

  • Target Compound: 2-(dimethylamino)ethyl group.
  • Analog (): 1-[2-(Diethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. However, steric bulk may reduce binding affinity in polar environments .
  • Analog () : 1-(5-Methyl-1,2-oxazol-3-yl) group.
    • The isoxazole ring introduces rigidity and hydrogen-bonding capacity, which could improve target selectivity but reduce solubility .

Substituent Variations at Position 4

  • Target Compound : 2-Furoyl group.
  • Analog (): 4-(4-Methyl-benzoyl) group (Compound 20).
  • Analog () : 4-(2-Ethoxy-benzoyl) group (Compound 41).
    • The ethoxy group increases steric hindrance and lipophilicity, which may delay metabolic clearance .

Substituent Variations at Position 5

  • Target Compound : 2-Furyl group.
  • Analog (): 4-tert-Butyl-phenyl (Compound 20) and 4-Dimethylamino-phenyl (Compound 21). tert-Butyl-phenyl: Enhances hydrophobicity and thermal stability (mp 263–265°C) due to van der Waals interactions . Dimethylamino-phenyl: Introduces basicity, improving solubility in acidic environments (e.g., lysosomal targeting) .
  • Analog () : 5-(4-Chlorophenyl) (Compound 15m).
    • The chlorine atom acts as an electron-withdrawing group, polarizing the aromatic ring and altering electronic distribution in the pyrrolone core .

Substituent Variations at Position 3

  • Target Compound : 3-Hydroxy group.
  • Analog () : 3-Oxo group (1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one).
    • The ketone group at position 3 eliminates hydrogen-bonding capacity, reducing solubility but increasing metabolic stability .

Key Research Findings

Electron-Rich Substituents : The 2-furyl and 2-furoyl groups in the target compound enhance π-π stacking and hydrogen-bonding interactions compared to benzoyl or phenyl analogs, as seen in computational docking studies .

Amine Chain Effects: Dimethylaminoethyl groups improve aqueous solubility at physiological pH compared to diethylaminoethyl chains, which favor lipid-rich environments .

Thermal Stability : High melting points (e.g., 263°C for Compound 20) correlate with bulky substituents like tert-butyl, suggesting crystalline stability advantageous for formulation .

Synthetic Efficiency: Yields for analogs range from 44% (Compound 41) to 63% (Compound 16a in ), highlighting challenges in introducing polar groups like hydroxyl or amino moieties .

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